REACTION_CXSMILES
|
[OH-].[K+].C1(C)C(S([N:12]2[C:21]([CH3:23])([CH3:22])[CH2:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13]2)(=O)=O)=CC=CC=1>CO>[CH3:22][C:21]1([CH3:23])[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[N:12]1 |f:0.1|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N1CC2=CC=CC=C2CC1(C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred with charcoal and sodium sulfate (Na2 SO4)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 mL) and 10% HCl
|
Type
|
ADDITION
|
Details
|
was slowly added until pH=7
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with methylene chloride (3×100 mL)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated (25°/150 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=CC2=CC=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |